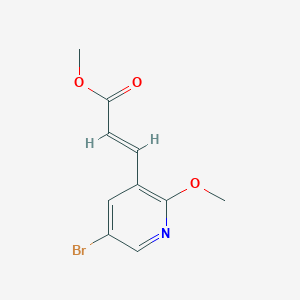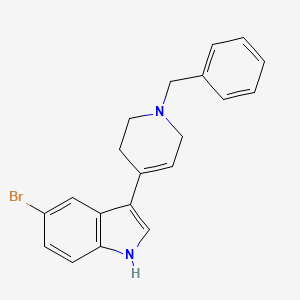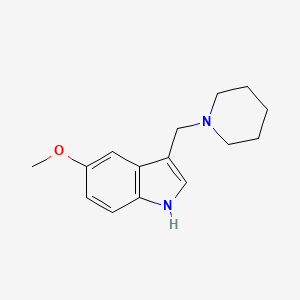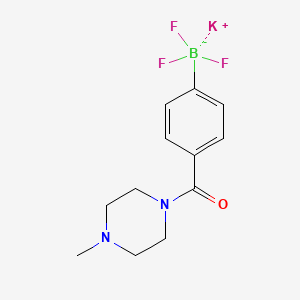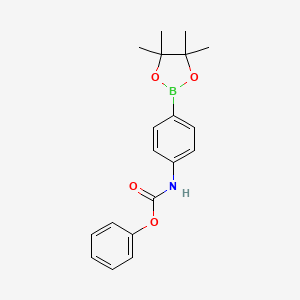
Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
描述
Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a chemical compound characterized by its boronic ester functional group and phenyl carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the appropriate phenyl boronic acid derivative. The general synthetic route involves the following steps:
Boronic Acid Derivative Formation: The starting material, phenyl boronic acid, is converted to its pinacol ester derivative using pinacol and a dehydration agent.
Coupling Reaction: The pinacol ester derivative undergoes a Suzuki-Miyaura cross-coupling reaction with a phenyl halide in the presence of a palladium catalyst and a base.
Carbamate Formation: The resulting boronic acid derivative is then reacted with an isocyanate reagent to form the carbamate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the above reaction steps, ensuring efficient use of reagents, and optimizing reaction conditions to achieve high yields. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Types of Reactions:
Oxidation: The boronic ester group can be oxidized to form phenyl boronic acid derivatives.
Reduction: Reduction reactions can be performed to convert the boronic ester to boronic acid.
Substitution: The phenyl carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Oxidation: Phenyl boronic acid derivatives.
Reduction: Boronic acids.
Substitution: Substituted phenyl carbamates.
科学研究应用
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds in complex organic molecules.
Biology: In biological research, phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industry: In material science, this compound can be used to develop advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst.
Molecular Targets and Pathways Involved:
Cross-Coupling Reactions: The boronic ester group interacts with palladium catalysts and organic halides to form carbon-carbon bonds.
Enzyme Inhibition: In biochemical assays, the compound may interact with specific enzyme active sites, inhibiting their activity.
相似化合物的比较
Phenylboronic Acid: Similar in structure but lacks the carbamate group.
Benzylboronic Acid: Another boronic acid derivative with a benzyl group instead of a phenyl group.
Phenyl Carbamate: Similar in structure but lacks the boronic ester group.
Uniqueness: Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to the combination of the boronic ester and carbamate groups, which allows it to participate in a wide range of chemical reactions and applications that are not possible with either group alone.
属性
IUPAC Name |
phenyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)14-10-12-15(13-11-14)21-17(22)23-16-8-6-5-7-9-16/h5-13H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTURKCDVNAXKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
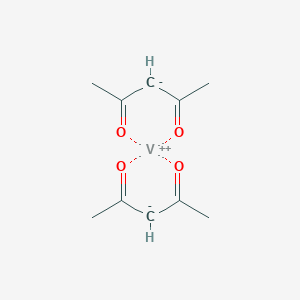
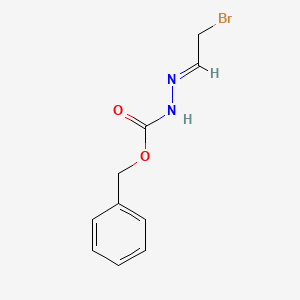
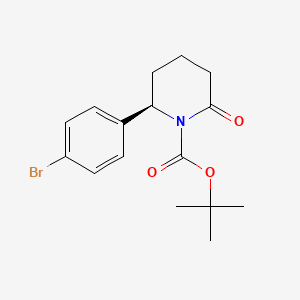
![(S)-tert-Butyl 1,1-dimethyl-3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B8038528.png)
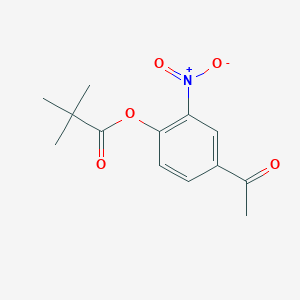
![methyl (5S)-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8038571.png)
![(2R)-8-methyl-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B8038578.png)
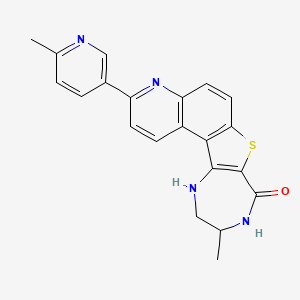
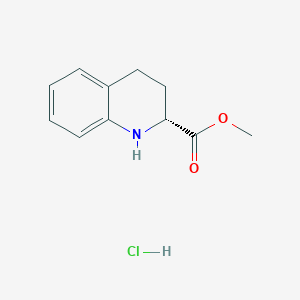
![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl acetate](/img/structure/B8038602.png)
